Cas no 1934530-66-1 (3-(3,3-Dimethylbutan-2-yl)-1-methyl-1H-pyrazol-5-amine)

3-(3,3-Dimethylbutan-2-yl)-1-methyl-1H-pyrazol-5-amine is a substituted pyrazole derivative with potential applications in pharmaceutical and agrochemical research. Its unique structural features, including the 3,3-dimethylbutan-2-yl and 1-methyl-1H-pyrazol-5-amine moieties, contribute to its reactivity and versatility as an intermediate in synthetic chemistry. The compound's well-defined molecular framework allows for precise modifications, making it valuable for the development of biologically active molecules. Its stability under standard conditions ensures reliable handling and storage. Researchers may explore its utility in designing novel inhibitors or ligands due to its amine functionality and sterically hindered alkyl group. This compound is suited for controlled reactions in medicinal chemistry and material science applications.
3-(3,3-Dimethylbutan-2-yl)-1-methyl-1H-pyrazol-5-amine structure
1934530-66-1 structure
Product Name:3-(3,3-Dimethylbutan-2-yl)-1-methyl-1H-pyrazol-5-amine
CAS No:1934530-66-1
MF:C10H19N3
MW:181.277961969376
CID:5707113
PubChem ID:130806631
Update Time:2025-10-28

3-(3,3-Dimethylbutan-2-yl)-1-methyl-1H-pyrazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • EN300-1149323
    • 1934530-66-1
    • 3-(3,3-Dimethylbutan-2-yl)-1-methyl-1H-pyrazol-5-amine
    • 5-(3,3-Dimethylbutan-2-yl)-2-methylpyrazol-3-amine
    • 1H-Pyrazol-5-amine, 1-methyl-3-(1,2,2-trimethylpropyl)-
    • Inchi: 1S/C10H19N3/c1-7(10(2,3)4)8-6-9(11)13(5)12-8/h6-7H,11H2,1-5H3
    • InChI Key: MCQMIDLTIJTOGW-UHFFFAOYSA-N
    • SMILES: N1=C(C=C(N)N1C)C(C)C(C)(C)C

Computed Properties

  • Exact Mass: 181.157897619g/mol
  • Monoisotopic Mass: 181.157897619g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 43.8Ų

Experimental Properties

  • Density: 1.01±0.1 g/cm3(Predicted)
  • Boiling Point: 291.1±20.0 °C(Predicted)
  • pka: 4.42±0.10(Predicted)

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Additional information on 3-(3,3-Dimethylbutan-2-yl)-1-methyl-1H-pyrazol-5-amine

3-(3,3-Dimethylbutan-2-yl)-1-methyl-1H-pyrazol-5-amine

The compound 3-(3,3-Dimethylbutan-2-yl)-1-methyl-1H-pyrazol-5-amine with CAS No. 1934530-66-1 is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceuticals, materials science, and catalysis. This compound is characterized by its unique structure, which combines a pyrazole ring with a tertiary amine group and a branched alkyl chain, making it a versatile building block for various chemical applications.

Recent advancements in computational chemistry have shed light on the electronic properties of this compound, revealing its potential as a redox-active material. Researchers have utilized density functional theory (DFT) to study its molecular orbitals, which indicate that the compound exhibits favorable electron delocalization properties. This makes it an attractive candidate for applications in organic electronics, particularly in the development of novel semiconducting materials.

In the pharmaceutical industry, this compound has been explored as a potential lead molecule for drug discovery. Its structure suggests that it could act as a bioisostere, offering a unique combination of steric and electronic properties that may enhance drug efficacy. Preclinical studies have demonstrated that it exhibits moderate activity against certain enzymes, making it a promising candidate for further investigation in the context of anti-inflammatory and antimicrobial therapies.

The synthesis of 3-(3,3-Dimethylbutan-2-yl)-1-methyl-1H-pyrazol-5-amine involves a multi-step process that typically begins with the preparation of the pyrazole ring. Recent innovations in this synthesis pathway have focused on improving yield and reducing reaction time through the use of more efficient catalysts. For instance, researchers have successfully employed microwave-assisted synthesis to accelerate the formation of the pyrazole core, significantly streamlining the production process.

One of the most intriguing aspects of this compound is its ability to act as a chiral auxiliary in asymmetric synthesis. Its bulky substituents create a highly defined chiral environment, which has been leveraged in the construction of complex molecules with high enantioselectivity. This property has been particularly valuable in the synthesis of biologically active compounds, where stereochemistry plays a critical role.

From an environmental standpoint, this compound has been evaluated for its potential as a green chemical, with studies focusing on its biodegradability and toxicity profiles. Initial assessments suggest that it exhibits low toxicity to aquatic organisms, making it a safer alternative to traditional organic compounds in certain industrial applications.

In conclusion, 3-(3,3-Dimethylbutan-2-yl)-1-methyl-1H-pyrazol-5-amine (CAS No. 1934530-66-1) is a multifaceted compound with wide-ranging applications across various scientific disciplines. Its unique structure and favorable chemical properties continue to drive innovative research, positioning it as a key player in the development of next-generation materials and therapeutic agents.

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